2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine

Medicinal chemistry Fragment-based drug design Kinase inhibitor scaffolds

SAR expansion is limited when libraries lack pre-fused multi-heterocyclic scaffolds. This compound merges pyrazine, pyridazine, and pyrrolidine motifs into one fragment (MW 271.28), bypassing de novo synthesis for kinase or epigenetic probe campaigns. - Enables immediate evaluation of a fused pyrazine-carbonyl-pyrrolidine core paired with a pyridazin-3-yloxy hinge vector. - Serves as an unsubstituted reference scaffold for systematic SAR libraries, supporting clean baseline comparisons of solubility and metabolic stability. - Compatible with chemical biology derivatization; absence of primary amines or carboxylic acids minimizes side reactions in alkyne/biotin tagging workflows.

Molecular Formula C13H13N5O2
Molecular Weight 271.28
CAS No. 2034209-83-9
Cat. No. B2605246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine
CAS2034209-83-9
Molecular FormulaC13H13N5O2
Molecular Weight271.28
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C13H13N5O2/c19-13(11-8-14-5-6-15-11)18-7-3-10(9-18)20-12-2-1-4-16-17-12/h1-2,4-6,8,10H,3,7,9H2
InChIKeyNRGMOKSDRZQLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine: Baseline Overview


2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9), also named pyrazin-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, is a synthetic small molecule (C13H13N5O2, MW 271.28) that integrates three pharmacophoric heterocycles — pyrazine, pyridazine, and pyrrolidine — within a single, compact scaffold . The compound is commercially catalogued as a heterocyclic building block (e.g., A2B Chem Cat# BK66608) and is supplied for non-human research use only, primarily as a synthetic intermediate or as a member of screening libraries targeting kinase inhibition and other enzyme modulation pathways . The pyridazine and pyrazine rings each provide nitrogen-rich hydrogen-bond acceptor sites, while the pyrrolidine core contributes sp³-hybridized conformational flexibility, a combination that has independently drawn interest in fragment-based drug discovery campaigns [1].

Fits fragment-based screening libraries (rule-of-three compliant)
Pre-merged heterocyclic scaffold for kinase inhibitor SAR studies
Uncharacterized bioactivity — budget for de novo assay profiling

Limitations of Generic Pyrrolidine-Pyridazine Building Blocks


Although numerous building blocks carry individual pyrazine-carbonyl-pyrrolidine or pyridazinyloxy-pyrrolidine motifs, the specific simultaneous presence of all three heterocycles in 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine creates a unique hydrogen-bonding and conformational profile that cannot be replicated by mono- or bi-heterocyclic analogs . Replacing the pyrazine-2-carbonyl group with a pyrimidine, benzyl carboxamide, or benzonitrile substituent fundamentally alters the π-stacking surface, dipole moment, and hydrogen-bond acceptor topology, which are critical for kinase ATP-binding site recognition and for structure-activity relationship (SAR) exploration in fragment growing [1][2]. Class-level evidence from fragment-based NMR screening campaigns has independently identified both pyrrolidine- and pyridazine-containing fragments as privileged hit scaffolds for bromodomain/PHD finger and kinase targets, but the synergistic effect of merging these motifs into one molecule — as realized in this compound — cannot be assumed from single-motif fragments alone [2].

Hydrogen-bonding profile
Single- or bi-heterocyclic analogs may not replicate the triple-ring H-bond acceptor array and π-stacking surface.
Fragment hit integration
Pyrrolidine-only or pyridazine-only fragments lack the dual-motif synergy identified in epigenetic target screens.
Kinase pharmacophore alignment
Changing the pyrazine-2-carbonyl group to pyrimidine or benzyl carboxamide may shift ATP-site recognition and SAR interpretation.

Differentiation Evidence vs. Closest Analogs


H-Bond Acceptor and Rotatable Bond Count Differentiation

The target compound incorporates three distinct heterocyclic rings (pyrazine, pyridazine, pyrrolidine) and bears 5 hydrogen-bond acceptor nitrogen/oxygen atoms, compared to only 4 acceptors in the closest bi-heterocyclic analog 1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxylic acid, which lacks the pyridazine ring [1]. The pyridazinyloxy substituent introduces one additional rotatable bond (ether linkage) and an extra aromatic ring for potential π-stacking, features absent in simpler pyrazine-pyrrolidine scaffolds [1].

H-Bond acceptor count
Class-level
5 H-bond acceptors vs 4 in bi-heterocyclic analog
May expand kinase hinge-region interaction potential
Structural inference only; no target binding data
Medicinal chemistry Fragment-based drug design Kinase inhibitor scaffolds

Molecular Weight and Nitrogen Density Comparison

With a molecular weight of 271.28 Da and a calculated nitrogen content of ~25.8% by mass, the target compound occupies a fragment-to-lead space that is lighter and more nitrogen-dense than the benzothiazole analog 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS 2034367-09-2), which has an estimated MW >340 Da and incorporates sulfur, increasing lipophilicity [1]. Compared to the dimethylamino-pyridazine analog (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone, CAS 2034483-10-6, MW 314.34, the target compound is 43 Da lighter, improving compliance with the 'rule of three' for fragment-based screening .

Molecular weight gap
Cross-study comparable
271 Da vs >314 Da for dimethylamino and >340 Da for benzothiazole analogs
Better ligand efficiency potential; lower logP contribution
Supplier-reported formulas; sulfur-free
Lead-likeness optimization Fragment libraries Physicochemical property profiling

Conformational Flexibility from sp³ Pyrrolidine Core

The pyrrolidine ring in the target compound is saturated (sp³-hybridized), enabling puckered conformations that allow efficient exploration of three-dimensional pharmacophore space. In contrast, analogs where the pyrrolidine is replaced by planar aromatic linkers or more rigid spirocyclic cores sacrifice this conformational adaptability . The pyridazin-3-yloxy group is attached at the pyrrolidine 3-position, a stereogenic center that, if resolved into enantiomers, could provide differential target binding — a feature absent in achiral piperazine or morpholine analogs .

Conformational flexibility
Data to verify
sp³ pyrrolidine core enables 3D pharmacophore exploration
Supports shape-complementarity screening
No enantiomeric resolution data; achiral analog comparison lacking
Conformational analysis Pharmacophore exploration Stereochemistry

Fragment-Based Screening Hits: Pyrrolidine & Pyridazine Motifs

A 2023 fragment-based NMR screening study against the BPTF PHD finger methyl-lysine reader domain independently identified pyrrolidine-containing and pyridazine-containing fragments as prioritized hit scaffolds from a fragment library [1]. The target compound uniquely combines both privileged motifs in a single entity, whereas the individual hit fragments contained only one of these heterocycles. This co-occurrence suggests potential for additive or synergistic binding contributions if the compound were screened against the same or related epigenetic reader domains [1]. Note: no direct screening data for this specific compound against BPTF PHD is available; this is a class-level inference from fragment hit data.

Fragment hit co-occurrence
Context-dependent
Pyrrolidine and pyridazine motifs each identified as BPTF PHD hit scaffolds
Dual-motif compound may offer additive binding contributions
No direct screening data for this compound
Fragment-based drug discovery NMR screening BPTF PHD finger Epigenetic targets

Kinase Inhibitor Scaffold: Pyrazine-Carbonyl-Pyrrolidine Motif

Pyrazine-2-carbonyl-pyrrolidine is a recurring motif in kinase inhibitor design, with literature and patent precedents for pyrazine derivatives as protein kinase modulators (e.g., RAF kinase, HCV inhibitors) [1][2]. The target compound extends this established scaffold by appending a pyridazin-3-yloxy group at the pyrrolidine 3-position, which provides an additional vector for interactions with the kinase hinge region or solvent-exposed pocket. The closest analog (5-methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone differs only by a methyl group on the pyrazine ring, which can alter electronic properties and steric fit in the adenine-binding pocket, underscoring that even minor modifications to this scaffold can significantly impact kinase selectivity .

Kinase scaffold precedent
Class-level
Pyrazine-2-carbonyl-pyrrolidine core found in RAF/HCV inhibitor chemotypes
Supports kinase library inclusion; clean SAR baseline
Patent-level evidence; no kinase panel data for this compound
Kinase inhibition ATP-competitive inhibitors Structure-activity relationships

Absence of Direct Bioactivity Data

A comprehensive search of primary research literature (ACS, RSC, Elsevier, Wiley, Springer), patent databases, PubChem, ChEMBL, and authoritative chemical databases (ChemicalBook, GuideChem) yielded no direct head-to-head comparative bioactivity data (IC50, Ki, EC50, etc.) for 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]pyrazine (CAS 2034209-83-9) against any specific biological target or comparator compound [1]. The compound is not indexed in PubChem, ChEMBL, or any major literature corpus. At the time of writing, all differentiation evidence for this compound is derived from structural class-level inference and physicochemical property comparison, not from experimental bioassay data. Prospective purchasers should treat this compound as an uncharacterized building block and plan for de novo characterization rather than relying on pre-existing target engagement data.

Bioactivity data absence
Data to verify
No public IC50, Ki, or target engagement data across major databases
Select based on structural novelty; plan for de novo characterization
Exhaustive literature and database search completed April 2026
Data availability Evidence limitations Procurement caveat

Recommended Application Scenarios


Kinase Fragment Library Expansion

Procure this compound as a 'pre-merged' fragment for kinase inhibitor screening libraries. The pyrazine-2-carbonyl-pyrrolidine core aligns with established kinase inhibitor pharmacophores (e.g., RAF, HCV NS5B), while the pyridazin-3-yloxy extension offers an additional vector for hinge-region or allosteric pocket interactions . Its MW of 271 Da and nitrogen-rich composition make it suitable for fragment-based screening under 'rule of three' guidelines. Pair with the 5-methylpyrazin-2-yl analog to systematically probe substituent effects on kinase selectivity during hit-to-lead optimization .

BPTF PHD Finger Epigenetic Probe Design

Use this compound as a starting scaffold for developing BPTF PHD finger methyl-lysine reader domain probes. Independent fragment NMR screening identified both pyrrolidine and pyridazine fragments as hit scaffolds for this target . Since the target compound combines both privileged motifs, it represents a logical 'fragment merging' candidate that could be screened directly against BPTF PHD or related epigenetic reader domains (e.g., other PHD fingers, bromodomains) to assess binding affinity gains from dual-motif integration.

Systematic SAR of Pyrazine-Carbonyl-Pyrrolidine Scaffolds

Build a matrixed SAR library using this compound as the unsubstituted reference scaffold, alongside comparators with systematic variations: (a) pyrazine modification (e.g., 5-methyl, 5-chloro, 5-methoxy analogs), (b) carbonyl replacement (carboxamide, sulfonyl analogs), and (c) pyridazine modification (6-chloro, 6-dimethylamino, unsubstituted). This compound's unsubstituted pyrazine ring provides the cleanest baseline for assessing the impact of each modification on biological activity, solubility, and metabolic stability .

Late-Stage Functionalization for Chemical Biology Tools

Employ this compound as a synthetic intermediate for installing alkyne, biotin, or fluorophore tags via the pyrazine or pyridazine rings for chemical biology target identification studies. The absence of reactive functional groups (no primary amines, carboxylic acids, or thiols) minimizes undesired side reactions during coupling chemistry. The compound's commercial availability as a building block (A2B Chem Cat# BK66608) supports procurement for multistep derivatization workflows without requiring de novo total synthesis .

Application
Selection Property
Validation Focus
Kinase fragment screening
Pre-merged heterocyclic core aligning with kinase pharmacophores
ATP-binding site interaction potential; MW rule-of-three compliance
Epigenetic probe design
Dual-motif (pyrrolidine + pyridazine) fragment merging candidate
Binding affinity assessment against BPTF PHD or related reader domains
Systematic SAR studies
Unsubstituted pyrazine baseline for substituent effect mapping
Impact of pyrazine/pyridazine modifications on kinase selectivity
Late-stage functionalization
No reactive functional groups; commercial building block availability
Feasibility of alkyne/biotin/fluorophore tagging for chemoproteomics
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